molecular formula C8H12N2 B1427192 1-(4-Methylpyridin-3-yl)ethan-1-amine CAS No. 1060805-01-7

1-(4-Methylpyridin-3-yl)ethan-1-amine

Cat. No.: B1427192
CAS No.: 1060805-01-7
M. Wt: 136.19 g/mol
InChI Key: IZVNSBQUTJTRTM-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-3-yl)ethan-1-amine is a chiral substituted pyridine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds with the 1-(pyridin-3-yl)ethanamine scaffold are of significant interest in the development of novel active molecules . As a high-purity research chemical, it is ideal for exploring new synthetic pathways, particularly in the preparation of potential pharmaceutical candidates. Researchers utilize this compound in the synthesis of more complex molecules where the 4-methylpyridin-3-yl moiety and the primary amine functional group can be critical for molecular recognition and biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (recommended: 2-8°C in an inert atmosphere ) should be maintained to ensure product stability and longevity. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

1-(4-methylpyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-5-8(6)7(2)9/h3-5,7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVNSBQUTJTRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298193
Record name α,4-Dimethyl-3-pyridinemethanamine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060805-01-7
Record name α,4-Dimethyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060805-01-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,4-Dimethyl-3-pyridinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylpyridin-3-yl)ethan-1-amine
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Preparation Methods

Detailed Process (Adapted from EP2551265B1 Patent)

  • Starting Materials: Ester of 4-methylpyridine-3-carboxylic acid and a C1-C5 alkyl Grignard reagent (e.g., methylmagnesium chloride, ethylmagnesium chloride, or tert-butylmagnesium chloride).
  • Solvent: Tetrahydrofuran (THF) is preferred due to its ability to stabilize Grignard reagents.
  • Reaction Conditions: Temperature maintained between 40°C and 70°C, optimally around 65°C.
  • Addition Procedure: Simultaneous slow addition of the Grignard reagent and the pyridine ester over 30 minutes to 2 hours, preferably 60 minutes.
  • Yield: Molar yields typically range from 78% to 88%.
  • Isolation: Product is isolated through conventional organic synthesis techniques including extraction, crystallization, and drying under vacuum at 50-90°C.

This method avoids the use of tungsten-based catalysts and minimizes impurity formation, making it efficient and scalable for laboratory and industrial applications.

Parameter Details
Starting ester 4-Methylpyridine-3-carboxylic acid ester
Grignard reagent Methylmagnesium chloride/bromide, etc.
Solvent THF
Temperature range 40–70°C (optimal 65°C)
Addition time 30 min – 2 hrs (optimal 1 hr)
Yield 78–88% molar
Isolation techniques Extraction, crystallization, vacuum drying

Reductive Amination Route

An alternative synthetic route involves reductive amination of the corresponding aldehyde or ketone intermediate derived from 4-methylpyridine.

  • Procedure: The aldehyde intermediate is reacted with ammonia or a primary amine under reductive conditions using sodium triacetoxyborohydride or similar reducing agents.
  • Reaction Conditions: Typically carried out at mild temperatures (room temperature to 70°C) in solvents such as methanol or dichloromethane.
  • Advantages: This method allows direct introduction of the amine group with control over stereochemistry and functional group tolerance.
  • Example: Research on aminopyridine derivatives shows successful reductive amination yielding the target amine with good selectivity and moderate to high yields.

Multi-Step Build-Up Synthesis

In more complex syntheses, 1-(4-Methylpyridin-3-yl)ethan-1-amine can be prepared via multi-step sequences involving:

  • Protection of amine or pyridine nitrogen
  • Radiofluorination or other functional group modifications
  • Deprotection and reductive amination steps

This approach is often employed in the preparation of labeled compounds or derivatives for biological studies, as demonstrated in recent medicinal chemistry research.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Scalability
Grignard addition High yield, simple reagents, scalable Requires careful moisture control 78–88% High
Reductive amination Mild conditions, stereochemical control Requires aldehyde intermediate Moderate to high Moderate
Multi-step build-up Enables complex modifications Time-consuming, multiple steps Variable Low to moderate

Summary of Research Findings

  • The Grignard reagent addition to 4-methylpyridine-3-carboxylic acid esters in THF at 65°C is a robust and high-yielding method, avoiding heavy metal catalysts and minimizing impurities.
  • Reductive amination provides a versatile alternative for introducing the ethanamine group with good functional group tolerance.
  • Multi-step syntheses are valuable for specialized derivatives but are less practical for bulk preparation.
  • Optimization of reaction parameters such as temperature, solvent volume, and reagent addition rate significantly influences yield and purity.

These methods have been validated through analytical techniques such as HPLC monitoring, crystallization purity assessments, and vacuum drying protocols to ensure reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides or other nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
1-(4-Methylpyridin-3-yl)ethan-1-amine serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

Reactivity and Functionalization
The compound can undergo various chemical reactions:

  • Oxidation: It can be oxidized to yield pyridine oxides or other derivatives.
  • Reduction: Reduction reactions can produce different amine derivatives.
  • Substitution: The ethanamine group can be replaced with other functional groups under specific conditions.

Table 1: Common Reactions of this compound

Reaction TypeExample ReagentsMajor Products
OxidationPotassium permanganatePyridine oxides
ReductionLithium aluminum hydrideVarious amine derivatives
SubstitutionHalidesSubstituted pyridine derivatives

Biological Applications

Interaction with Biological Systems
Research has indicated that this compound may interact with specific enzymes or receptors, suggesting potential roles in biological systems. Its structure allows it to act as an inhibitor or activator, influencing various biochemical pathways.

Therapeutic Potential
The compound is being explored for its therapeutic properties, particularly as a precursor in drug synthesis. Its unique properties may offer novel approaches in pharmacology, potentially leading to the development of new medications targeting specific diseases.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the creation of tailored compounds that meet specific industrial needs.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study investigated the synthesis of antimicrobial agents using this compound as a precursor. The results demonstrated that modifications to the compound's structure led to enhanced antimicrobial activity against various pathogens.

Case Study 2: Enzyme Inhibition Studies

Research focused on the inhibition of certain enzymes by this compound revealed promising results. The compound was found to effectively inhibit enzyme activity, suggesting potential applications in drug development targeting metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pyridinyl-Substituted Ethan-1-amine Derivatives

Compounds with ethanamine attached to a pyridine ring but differing in substituent type or position are key structural analogs.

Table 1: Structural Comparison of Pyridinyl-Substituted Ethan-1-amine Derivatives

Compound Name Pyridine Substituent Position Substituent CAS Number Key Properties/Applications Reference
1-(4-Methylpyridin-3-yl)ethan-1-amine 3 (attachment), 4 (methyl) Methyl Not provided Potential bioactivity modulator Target
1-(6-Fluoropyridin-3-yl)ethan-1-amine 3 (attachment), 6 (fluoro) Fluoro 905587-45-3 Enhanced electronegativity
1-(2-Chloropyridin-3-yl)ethan-1-amine 3 (attachment), 2 (chloro) Chloro 911825-90-6 Steric hindrance at 2-position

Key Findings :

  • Steric Influence : The 2-chloro substituent introduces steric hindrance near the ethanamine attachment site, which may limit interactions in biological systems compared to the 4-methyl analog .

Phenyl-Substituted Ethan-1-amine Derivatives

Ethanamines with phenyl rings instead of pyridine exhibit distinct electronic and steric profiles.

Table 2: Comparison with Phenyl-Substituted Ethan-1-amine Derivatives

Compound Name Substituent 1 Substituent 2 Yield Biological Activity Reference
(R)-1-(4-Bromophenyl)ethan-1-amine 4-Bromo None 91% Antibacterial (Staphylococcus aureus)
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine 4-Methoxy 4-Trifluoromethyl 67% Increased lipophilicity
(R)-1-(4-Methoxyphenyl)ethan-1-amine 4-Methoxy None N/A CXCR4 receptor antagonist

Key Findings :

  • Bioactivity : Bromophenyl derivatives (e.g., (R)-1-(4-bromophenyl)ethan-1-amine) exhibit antibacterial activity, attributed to halogen-mediated interactions with bacterial targets .

Positional Isomers and Heterocyclic Variations

Variations in the ethanamine attachment site or heterocycle core significantly impact properties.

Examples :

  • (R)-1-(Pyridin-2-yl)ethan-1-amine : Attached at the pyridine 2-position, this isomer may exhibit different binding orientations in receptor interactions compared to the 3-position analog .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)ethan-1-amine : Incorporation of a benzodioxole ring introduces additional hydrogen-bonding sites, altering pharmacokinetic profiles .

Physicochemical Data :

  • 1-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethan-1-amine : LC-MS m/z 257.0995 ([M-NH2]−), indicating stability under ESI conditions .
  • Di-substituted Derivatives : Often isolated as oils (e.g., yellow oil in 1-(4-butylphenyl)-1-(4-methoxyphenyl)ethan-1-amine) due to reduced crystallinity .

Biological Activity

1-(4-Methylpyridin-3-yl)ethan-1-amine, also known as 4-Methyl-3-pyridinyl ethanamine, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its pyridine ring structure, which contributes to its reactivity and interaction with biological targets. The synthesis of this compound typically involves the reaction of 4-methylpyridine with ethylamine or related amines under specific conditions to yield the desired product. The compound can serve as a building block for more complex organic molecules, making it valuable in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may function as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways. For instance, it has been noted for its potential role in inhibiting specific enzymes involved in metabolic processes, which could have implications for treating conditions like type 2 diabetes .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. In a study analyzing various pyridine derivatives, the compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

This suggests a strong potential for development into antimicrobial agents.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit enzymes such as 11β-HSD1 , which plays a crucial role in glucocorticoid metabolism. Inhibitors of this enzyme have shown promise in improving insulin sensitivity and managing metabolic syndrome .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Metabolic Syndrome Treatment : A clinical study involving derivatives similar to this compound showed that inhibition of the 11β-HSD1 enzyme could lead to significant improvements in metabolic parameters among patients with type 2 diabetes who were resistant to standard treatments .
  • Antimicrobial Efficacy : In laboratory settings, the compound was tested against various pathogens, showing robust antibacterial effects that suggest it could be developed into a new class of antibiotics .

Q & A

Q. Key Considerations :

  • Reaction temperature (35–80°C) and solvent choice (ethanol, DMSO) significantly impact yield.
  • Catalytic systems (e.g., CuBr/Cs₂CO₃) enhance efficiency in cross-coupling steps for complex analogs .

How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question
Conflicts between NMR, MS, or X-ray data require systematic validation:

Cross-Technique Validation :

  • Compare 1H^1H-NMR shifts (e.g., δ 2.1–3.5 ppm for methyl and amine protons) with predicted values from computational tools (e.g., ACD/Labs).
  • Confirm molecular ion peaks ([M+H]⁺) via high-resolution MS (HRMS) to rule out impurities .

Crystallographic Refinement :

  • Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Discrepancies in bond angles/lengths may indicate disorder or twinning, requiring iterative refinement cycles .

Dynamic NMR Studies :

  • Variable-temperature NMR can resolve conformational equilibria or tautomerism affecting spectral assignments .

What methodologies are recommended for assessing the biological activity of derivatives?

Advanced Research Question
To evaluate pharmacological potential:

In Vitro Screening :

  • Enzyme Assays : Use fluorescence-based or radiometric assays to test inhibition of target enzymes (e.g., kinases, proteases). IC₅₀ values are calculated using dose-response curves .
  • Cell Viability : MTT or ATP-luminescence assays assess cytotoxicity in cancer/normal cell lines (e.g., IC₅₀ < 10 µM for lead compounds) .

Structure-Activity Relationship (SAR) :

  • Modify substituents on the pyridine/amine moieties and correlate changes with activity trends. For example, electron-withdrawing groups may enhance binding to hydrophobic enzyme pockets .

What advanced techniques determine stereochemistry in chiral analogs?

Advanced Research Question
For enantiomeric resolution:

Chiral Chromatography :

  • Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention times are compared with standards .

Circular Dichroism (CD) :

  • CD spectra (190–250 nm) provide absolute configuration by correlating Cotton effects with known chiral centers .

X-ray Crystallography :

  • Resolve crystal structures of diastereomeric salts (e.g., with tartaric acid) to assign R/S configurations unambiguously .

How should researchers purify this compound for pharmacological studies?

Basic Research Question
High-purity (>98%) material is critical:

Chromatographic Methods :

  • Flash Chromatography : Use silica gel and gradient elution (e.g., 0–10% methanol in dichloromethane) to remove byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation of closely related impurities .

Recrystallization :

  • Dissolve crude product in hot ethanol, then cool to −20°C overnight. Filter and dry under vacuum to obtain crystalline solids .

Q. Quality Control :

  • Validate purity via 1H^1H-NMR (integration of impurity peaks <2%) and LC-MS (single peak at expected m/z) .

What role does this compound play in coordination chemistry?

Advanced Research Question
As a ligand:

Metal Complexation :

  • The pyridine nitrogen and primary amine act as bidentate ligands for transition metals (e.g., Pd, Cu). Stability constants are determined via potentiometric titration .

Catalytic Applications :

  • Palladium complexes of this amine catalyze cross-coupling reactions (e.g., Suzuki-Miyaura), with turnover numbers (TON) >10⁴ under optimized conditions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methylpyridin-3-yl)ethan-1-amine
Reactant of Route 2
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1-(4-Methylpyridin-3-yl)ethan-1-amine

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